molecular formula C19H19F4N3O3S B2586177 N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 672950-45-7

N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2586177
CAS No.: 672950-45-7
M. Wt: 445.43
InChI Key: DHQXUKWRSTWPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N’-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the molecular formula C19H19F4N3O3S and a formula weight of 445.43 . It is also known by other synonyms such as “3-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1-[3-(trifluoromethyl)phenyl]urea” and "Urea, N-[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]-N’-[3-(trifluoromethyl)phenyl]-" .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It contains a urea group, a sulfonyl group, and multiple fluorine atoms .


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.46±0.1 g/cm3 and a predicted pKa of 13.06±0.20 .

Scientific Research Applications

Synthesis and Protection in Carbohydrate Chemistry

The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, which shares structural motifs with N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea, has been designed, synthesized, and applied for the protection of hydroxyl groups in carbohydrate chemistry. This group can be cleaved under mild basic conditions and is stable under acidic conditions, indicating its utility in selective synthetic processes (Spjut, Qian, & Elofsson, 2010).

Mechanosynthesis of Pharmaceutically Relevant Compounds

Mechanochemistry has been utilized for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide, in good to excellent yields. This method involves either stoichiometric base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates, demonstrating an environmentally friendly and efficient approach to drug synthesis (Tan, Štrukil, Mottillo, & Friščić, 2014).

Antimicrobial and Antidiabetic Agents

Fluorinated 1,2,4-triazoles and benzenesulfonyl urea and thiourea derivatives, including cyclic sulfonylthioureas, have been synthesized as antimicrobial agents. Preliminary biological screening revealed significant antimicrobial and mild antidiabetic activities for these compounds, showcasing their potential in therapeutic applications (Faidallah, Khan, & Asiri, 2011).

Synthesis and Biological Evaluation of Derivatives

New 3-trifluoromethylpyrazolesulfonyl-urea and thiourea derivatives have been synthesized and evaluated for their antidiabetic and antimicrobial activities. This study demonstrates the versatility of sulfonamide and thiourea chemistry in the development of bioactive compounds with potential therapeutic applications (Ismail, El-Sayed, Rateb, & Ammar, 2021).

Properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O3S/c20-14-4-6-17(7-5-14)30(28,29)26-10-8-15(9-11-26)24-18(27)25-16-3-1-2-13(12-16)19(21,22)23/h1-7,12,15H,8-11H2,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQXUKWRSTWPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.